6-Bromo-2-chloro-8-methylquinoline
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Overview
Description
6-Bromo-2-chloro-8-methylquinoline is a quinoline derivative with the molecular formula C10H7BrClN Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-8-methylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroquinoline and bromine.
Bromination: The bromination of 2-chloroquinoline is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-8-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their biological and chemical properties.
Scientific Research Applications
6-Bromo-2-chloro-8-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antiviral, and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Material Science: It is explored for its potential use in the development of organic electronic materials and dyes.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-8-methylquinoline involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death. The presence of bromine and chlorine atoms enhances its binding affinity to these targets, making it a potent antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chloro-7-methylquinoline
- 8-Bromo-2-methylquinoline
- 6-Bromo-7-chloro-8-methylquinoline
Uniqueness
6-Bromo-2-chloro-8-methylquinoline is unique due to its specific substitution pattern on the quinoline ring. The combination of bromine, chlorine, and a methyl group at distinct positions imparts unique chemical properties, such as enhanced reactivity and binding affinity to biological targets. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
6-bromo-2-chloro-8-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-8(11)5-7-2-3-9(12)13-10(6)7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWVVYZNPYLTNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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